
Bis(di-n-butyl(4-aminosalicylate)tin)oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(di-n-butyl(4-aminosalicylate)tin)oxide, also known as DBASO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBASO is a tin-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Bis(di-n-butyl(4-aminosalicylate)tin)oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the activity of proteasomes, which are proteins involved in the degradation of damaged or misfolded proteins.
Biochemische Und Physiologische Effekte
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can induce apoptosis, which is programmed cell death, in cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can reduce the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its high purity, which allows for accurate and reproducible results. Bis(di-n-butyl(4-aminosalicylate)tin)oxide is also stable under normal laboratory conditions, which makes it easy to handle. One of the limitations of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Bis(di-n-butyl(4-aminosalicylate)tin)oxide. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent and its use in treating inflammatory diseases. In agriculture, future studies could focus on the development of Bis(di-n-butyl(4-aminosalicylate)tin)oxide-based fungicides that are environmentally friendly. In environmental science, future studies could focus on the use of Bis(di-n-butyl(4-aminosalicylate)tin)oxide in the remediation of contaminated soil and water.
Conclusion:
In conclusion, Bis(di-n-butyl(4-aminosalicylate)tin)oxide is a tin-based compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been synthesized using different methods, and its purity is determined using spectroscopic techniques. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown promising results in inhibiting the growth of cancer cells, controlling plant diseases, and removing heavy metals from contaminated soil and water. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
Synthesemethoden
The synthesis of Bis(di-n-butyl(4-aminosalicylate)tin)oxide involves the reaction of tin(IV) oxide with di-n-butylamine and 4-aminosalicylic acid. The reaction is carried out in the presence of a solvent such as ethanol, and the product is purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease. In agriculture, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its fungicidal properties and has shown potential in controlling plant diseases. In environmental science, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
CAS-Nummer |
142785-14-6 |
|---|---|
Produktname |
Bis(di-n-butyl(4-aminosalicylate)tin)oxide |
Molekularformel |
C60H96N4O14Sn4 |
Molekulargewicht |
1572.3 g/mol |
IUPAC-Name |
5-amino-2-carboxyphenolate;butane;oxygen(2-);tin(4+) |
InChI |
InChI=1S/4C7H7NO3.8C4H9.2O.4Sn/c4*8-4-1-2-5(7(10)11)6(9)3-4;8*1-3-4-2;;;;;;/h4*1-3,9H,8H2,(H,10,11);8*1,3-4H2,2H3;;;;;;/q;;;;8*-1;2*-2;4*+4/p-4 |
InChI-Schlüssel |
VMMMTEQKFGICFB-UHFFFAOYSA-J |
Isomerische SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
Kanonische SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
Synonyme |
bis(di-n-butyl(4-aminosalicylate)tin)oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



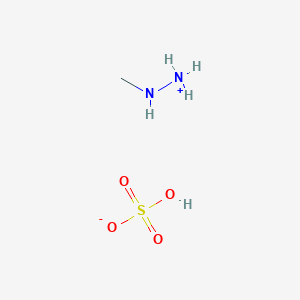
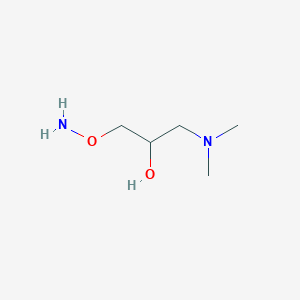
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
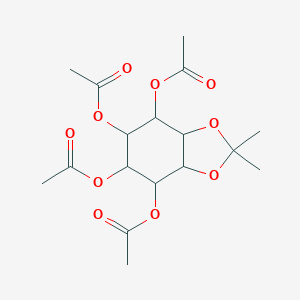
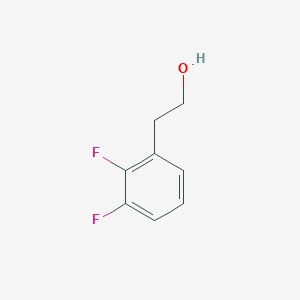
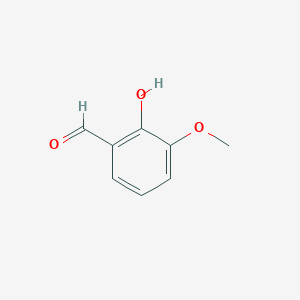
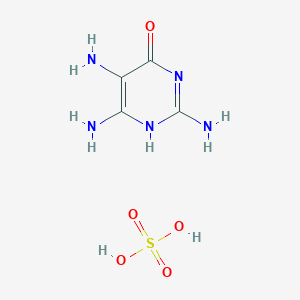
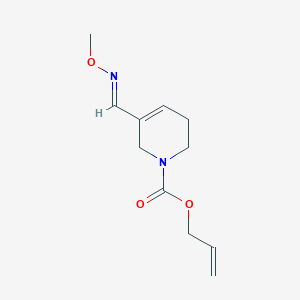
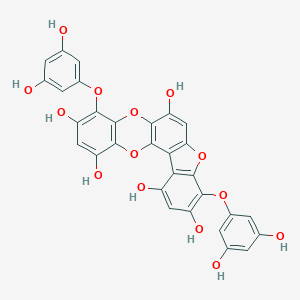
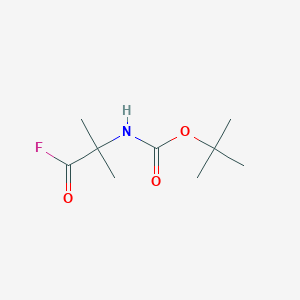
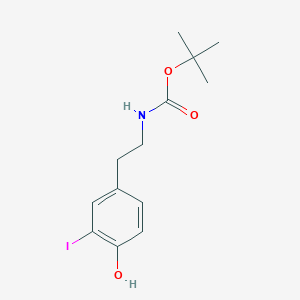
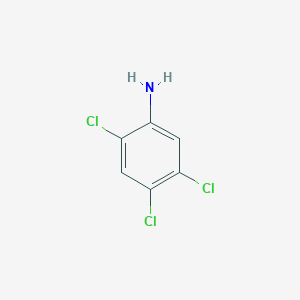
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)